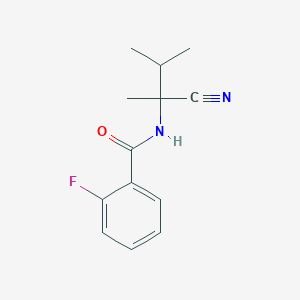

![molecular formula C22H27ClN4O3 B2683426 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034452-66-7](/img/structure/B2683426.png)

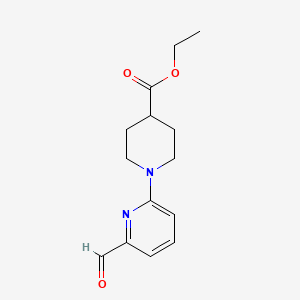

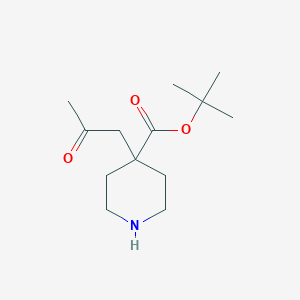

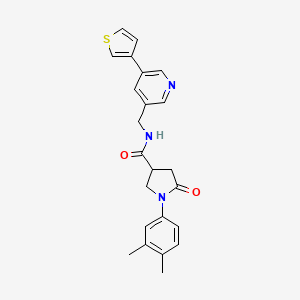

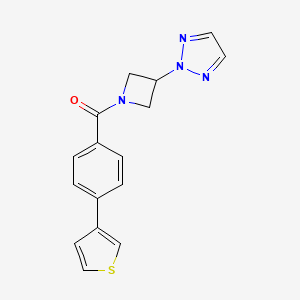

2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Interaction Studies

- Molecular Interaction with the CB1 Cannabinoid Receptor :

- A study explored the molecular interaction of a compound similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, this research provided insights into the conformational analysis and energetic stability of various conformers, contributing to understanding the molecular interactions with cannabinoid receptors (Shim et al., 2002).

Drug Discovery and Synthesis

Synthesis of Novel Compounds for Anticancer and Antimicrobial Applications :

- Research on the synthesis of novel compounds incorporated with biologically active heterocyclic entities like oxazole and pyrazoline identified compounds with significant anticancer and antimicrobial activities. This research is indicative of the potential applications of structurally similar compounds in drug discovery (Katariya et al., 2021).

Development of Dopamine Receptor Ligands :

- A study focused on developing high-affinity ligands for the human dopamine D4 receptor identified compounds with structures similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one. These ligands demonstrated selectivity and potency, suggesting their potential application in neurological therapies (Rowley et al., 1997).

Antipsychotic Potential of Conformationally Restricted Butyrophenones :

- Research on novel butyrophenones with conformational restriction revealed compounds with affinity for various dopamine and serotonin receptors. These findings highlight the potential of similar compounds in the development of antipsychotic drugs (Raviña et al., 2000).

Molecular Docking and Pharmacological Profiling

Molecular Docking Studies for Drug Development :

- Molecular docking studies of newly synthesized compounds related to the query molecule revealed moderate to good binding energies on target proteins. These studies are essential for understanding the potential pharmacological applications of these compounds in drug development (Flefel et al., 2018).

Glycine Transporter 1 Inhibitor Identification :

- A study identified potent and orally available glycine transporter 1 inhibitors, demonstrating the potential of similar compounds in modulating neurotransmitter systems, with implications for treating neurological disorders (Yamamoto et al., 2016).

Discovery of G Protein-Biased Dopaminergics :

- Research discovered dopaminergic ligands with a bias towards G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating the potential of similar compounds in the development of novel therapeutics for psychiatric disorders (Möller et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-22(2,30-17-8-6-16(23)7-9-17)21(29)26-13-11-25(12-14-26)20(28)18-15-24-27-10-4-3-5-19(18)27/h6-9,15H,3-5,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYLYLHBOQJILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C(=O)C2=C3CCCCN3N=C2)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2683348.png)

![3,4-diethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2683358.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[2-(1H-indol-3-yl)ethyl]propanediamide](/img/structure/B2683362.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2683365.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2683366.png)